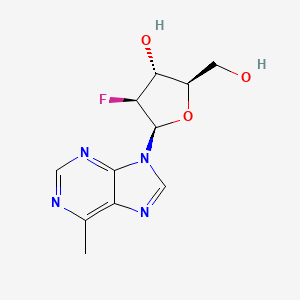
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. The process may include:
Starting Materials: The synthesis often begins with a suitable sugar derivative and a purine base.
Fluorination: Introduction of the fluorine atom at the desired position using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Glycosylation: Coupling the fluorinated sugar with the purine base under acidic or basic conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to improve yield and scalability. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to increase efficiency and safety.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced under specific conditions to modify the purine base or sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the mechanisms of nucleoside analogs and their interactions with enzymes and nucleic acids.
Medicine
In medicine, nucleoside analogs are often investigated for their potential as antiviral or anticancer agents. They can inhibit viral replication or interfere with DNA synthesis in cancer cells.
Industry
In the pharmaceutical industry, this compound may be used in the development of new drugs or as a reference standard in analytical methods.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Enzymes: Inhibit enzymes involved in DNA or RNA synthesis.
Cause Chain Termination: Cause premature termination of nucleic acid chains, preventing replication or transcription.
Induce Mutations: Induce mutations that can lead to cell death or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with antiviral properties.
6-Methylpurine: A purine analog used in cancer research.
2’-Deoxy-2’-fluorouridine: A fluorinated nucleoside analog with anticancer activity.
Uniqueness
(2R,3R,4S,5R)-4-Fluoro-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methyl group. This combination can result in distinct biological activity and pharmacokinetic properties compared to other nucleoside analogs.
Conclusion
This compound is a versatile compound with significant potential in scientific research and medicine. Its unique structure allows for a variety of chemical reactions and applications, making it a valuable tool in the development of new therapeutic agents.
Properties
Molecular Formula |
C11H13FN4O3 |
|---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-7(12)9(18)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3/t6-,7+,9-,11-/m1/s1 |
InChI Key |
AXVPEELMXKIERV-YRCORFKGSA-N |
Isomeric SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















